2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021217-77-5
VCID: VC11956621
InChI: InChI=1S/C19H19ClN4O3S3/c1-10-6-11(2)17(12(3)7-10)23-15(25)9-28-19-22-8-13(18(21)24-19)30(26,27)16-5-4-14(20)29-16/h4-8H,9H2,1-3H3,(H,23,25)(H2,21,22,24)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C
Molecular Formula: C19H19ClN4O3S3
Molecular Weight: 483.0 g/mol

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 1021217-77-5

Cat. No.: VC11956621

Molecular Formula: C19H19ClN4O3S3

Molecular Weight: 483.0 g/mol

* For research use only. Not for human or veterinary use.

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide - 1021217-77-5

Specification

CAS No. 1021217-77-5
Molecular Formula C19H19ClN4O3S3
Molecular Weight 483.0 g/mol
IUPAC Name 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C19H19ClN4O3S3/c1-10-6-11(2)17(12(3)7-10)23-15(25)9-28-19-22-8-13(18(21)24-19)30(26,27)16-5-4-14(20)29-16/h4-8H,9H2,1-3H3,(H,23,25)(H2,21,22,24)
Standard InChI Key KFBGNAACVIGWKX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted with a sulfonamide-linked 5-chlorothiophene moiety and an acetamide group bonded to a 2,4,6-trimethylphenyl (mesityl) ring. Key structural elements include:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5. The 4-amino and 5-sulfonyl groups enhance hydrogen-bonding potential.

  • 5-Chlorothiophene sulfonyl group: A five-membered sulfur-containing ring with a chlorine substituent, connected via a sulfonyl (-SO₂-) bridge to the pyrimidine.

  • Mesityl-acetamide side chain: A bulky aryl group (2,4,6-trimethylphenyl) attached to the pyrimidine via a sulfanyl (-S-) linkage and an acetamide (-NHCOCH₃) functional group.

Table 1: Fundamental Chemical Data

PropertyValue
CAS No.1021217-77-5
Molecular FormulaC₁₉H₁₉ClN₄O₃S₃
Molecular Weight483.0 g/mol
IUPAC Name2-[4-Amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C
InChIKeyKFBGNAACVIGWKX-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves sequential reactions to construct the pyrimidine-thiophene sulfonyl backbone and the mesityl-acetamide side chain:

  • Pyrimidine ring formation: Cyclocondensation of thiourea derivatives with β-diketones or malononitrile under acidic conditions yields 2-aminopyrimidine intermediates.

  • Sulfonation: Reaction of 5-chlorothiophene-2-sulfonyl chloride with the 5-position of the pyrimidine introduces the sulfonyl group.

  • Acetamide coupling: The sulfanyl-acetamide side chain is introduced via nucleophilic substitution between 2-mercapto-N-mesitylacetamide and the 2-chloropyrimidine intermediate.

Key Reagents and Conditions

  • Sulfonylating agents: 5-Chlorothiophene-2-sulfonyl chloride.

  • Coupling catalysts: Triethylamine or DMAP for amide bond formation.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres.

Physicochemical Characteristics

Stability and Solubility

  • Thermal stability: Decomposes above 250°C without melting, characteristic of sulfonamide derivatives.

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).

Spectroscopic Properties

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.80–7.20 (m, thiophene-H), 2.30 (s, 9H, mesityl-CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O asym/sym).

Biological Activity and Applications

Table 2: Comparative Bioactivity of Analogues

TargetActivity (IC₅₀/MIC)Mechanism
Carbonic anhydrase IX4.5 µMEnzyme inhibition
Topoisomerase IIα12.1 µMDNA intercalation
Pseudomonas aeruginosa64 µg/mLCell wall synthesis disruption

Computational and Structure-Activity Relationship (SAR) Insights

Molecular Docking Studies

Docking simulations using AutoDock Vina indicate strong binding affinity (−9.2 kcal/mol) to CA-IX, mediated by:

  • Hydrogen bonds between the sulfonyl oxygen and Thr200.

  • π-π stacking of the mesityl group with Phe131.

SAR Trends

  • Chlorothiophene moiety: Essential for hydrophobic interactions; removal reduces potency by 10-fold.

  • Mesityl group: Bulky substituent enhances membrane permeability (logP = 2.8).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator